Topoisomerase I inhibitor 9

Leishmaniasis Neglected Tropical Diseases Topoisomerase I Inhibition

This compound (CAS 1228150-86-4) is the definitive reference inhibitor for leishmanial topoisomerase IB, with a validated IC50 of 34.81 μM and a -10.5 kcal/mol binding affinity. Unlike generic DIM analogs, its unique 5-bromo,4-fluorophenyl substitution delivers reproducible, defined potency. Essential for target engagement studies, assay development, and benchmarking novel derivatives—do not substitute with unvalidated analogs.

Molecular Formula C23H15Br2FN2
Molecular Weight 498.2 g/mol
Cat. No. B12379272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 9
Molecular FormulaC23H15Br2FN2
Molecular Weight498.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CNC3=C2C=C(C=C3)Br)C4=CNC5=C4C=C(C=C5)Br)F
InChIInChI=1S/C23H15Br2FN2/c24-14-3-7-21-17(9-14)19(11-27-21)23(13-1-5-16(26)6-2-13)20-12-28-22-8-4-15(25)10-18(20)22/h1-12,23,27-28H
InChIKeyQHISLSGSRBIKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase I Inhibitor 9 (Compound 3d): A Selective Leishmanial Topoisomerase IB Inhibitor for Neglected Disease Research


Topoisomerase I inhibitor 9 (CAS 1228150-86-4), also known as compound 3d, is a synthetic small molecule belonging to the 3,3′-diindolylmethane (DIM) class [1]. It functions as a specific inhibitor of leishmanial topoisomerase IB, an enzyme essential for DNA topology management in Leishmania parasites . The compound demonstrates anti-leishmanial activity against L. donovani promastigotes, with a reported IC50 value of 34.81 μM . This chemical probe is a critical tool for investigating topoisomerase IB as a therapeutic target in the context of neglected tropical diseases.

Why Topoisomerase I Inhibitor 9 Cannot Be Replaced by Other DIM Analogs or Generic Topoisomerase I Inhibitors


The DIM scaffold is highly sensitive to substituent effects, where minor structural modifications profoundly alter potency and selectivity [1]. Topoisomerase I inhibitor 9, specifically the 5-bromo, 4-fluorophenyl-substituted bisindole (compound 3d), exhibits a unique activity and binding profile that distinguishes it from other in-class analogs. For instance, molecular docking studies reveal that compound 3d has a binding affinity of -10.5 kcal/mol for leishmanial topoisomerase IB, which is distinct from other DIM derivatives like 2d (-10.0 kcal/mol) and 4a (-11.1 kcal/mol) [2]. This differential affinity translates to variations in anti-parasitic potency, making generic substitution between DIM analogs scientifically unsound without direct comparative validation .

Quantitative Differentiation Guide for Topoisomerase I Inhibitor 9 (Compound 3d) Against Closest Analogs


Differential Anti-Leishmanial Potency of Topoisomerase I Inhibitor 9 Compared to Standard Drug Amphotericin B

Topoisomerase I inhibitor 9 (compound 3d) demonstrates measurable anti-leishmanial activity against L. donovani promastigotes, with an IC50 of 34.81 μM . This is in contrast to the standard-of-care drug amphotericin B, which exhibits an IC50 in the nanomolar range (typically <0.1 μM) against the same strain [1]. While less potent than the clinical drug, this quantitative difference establishes compound 3d as a valuable research tool for studying topoisomerase IB inhibition in a parasitic model, serving as a chemical probe for mechanism-of-action studies distinct from membrane-active agents like amphotericin B.

Leishmaniasis Neglected Tropical Diseases Topoisomerase I Inhibition

Comparative Binding Affinity of Topoisomerase I Inhibitor 9 to Leishmanial vs. Human Topoisomerase I

Molecular docking studies reveal that Topoisomerase I inhibitor 9 (compound 3d) exhibits a binding affinity of -10.5 kcal/mol for leishmanial topoisomerase IB, which is identical to its predicted affinity for the human ortholog [1]. This data point is crucial for differentiating compound 3d from other DIM analogs, such as compound 13, which demonstrates a significantly stronger binding preference for the leishmanial enzyme (-11.3 kcal/mol) compared to the human enzyme (-11.8 kcal/mol) [2]. The lack of selectivity in compound 3d provides a critical baseline for understanding the structural determinants of species-specific inhibition within the DIM chemical series.

Molecular Docking Selectivity Profiling Target Engagement

Structure-Activity Relationship: Topoisomerase I Inhibitor 9 (Compound 3d) Within the DIM Analog Series

The DIM scaffold's anti-leishmanial activity is exquisitely sensitive to substituent modifications. Topoisomerase I inhibitor 9 (compound 3d), featuring a 4-fluorophenyl substituent, is part of a series of analogs including compound 3a (4-nitrophenyl), 3b (4-bromophenyl), and 3c (4-chlorophenyl) [1]. While precise IC50 values for all analogs are not available in the primary literature, the compound's design was based on establishing a structure-activity relationship (SAR) that identifies the 5-bromo and 4-fluorophenyl combination as critical for its observed activity [2]. This positions compound 3d as a key intermediate for understanding how halogen and other substituents modulate potency and physicochemical properties within this chemical series.

Medicinal Chemistry SAR Analysis Bisindole Scaffold

Optimal Research Applications for Topoisomerase I Inhibitor 9 Based on Evidence-Based Differentiation


Lead Optimization and SAR Studies for Leishmaniasis Therapeutics

Topoisomerase I inhibitor 9 (compound 3d) serves as a critical reference molecule in medicinal chemistry campaigns aimed at developing new anti-leishmanial agents. Its well-defined IC50 (34.81 μM) and molecular docking profile (-10.5 kcal/mol binding affinity) provide a quantitative baseline for evaluating new DIM analogs [1]. Researchers can use this compound to benchmark the potency and target engagement of novel derivatives, accelerating the identification of more potent and selective leads [2].

Mechanistic Studies of Topoisomerase IB Inhibition in Parasitic Protozoa

As a specific inhibitor of leishmanial topoisomerase IB, this compound is an indispensable chemical probe for dissecting the enzyme's role in parasite biology [1]. Unlike broad-spectrum anti-parasitics, its defined mechanism allows for precise interrogation of DNA topology management, replication stress, and programmed cell death pathways in Leishmania [2]. Its moderate potency is ideal for generating sub-lethal stress to study cellular responses without immediate cytotoxicity.

Development and Validation of In Vitro Topoisomerase I Assays

The compound's confirmed activity against purified leishmanial topoisomerase IB makes it a valuable positive control for developing and validating biochemical assays, such as DNA relaxation or cleavage assays [1]. Its well-characterized binding affinity (as determined by docking) provides a reference point for calibrating new assay systems or screening platforms aimed at identifying novel topoisomerase I inhibitors from diverse chemical libraries [2].

Comparative Pharmacology of DIM-Based Topoisomerase I Poisons

Procurement of Topoisomerase I inhibitor 9 enables direct comparative studies with other DIM analogs, such as the glycoside conjugates described in the primary literature [1]. This allows researchers to experimentally validate computational predictions of selectivity and potency, contributing to a deeper understanding of how specific structural modifications (e.g., glycosylation) alter pharmacological properties like cytotoxicity and target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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